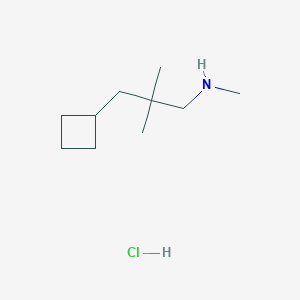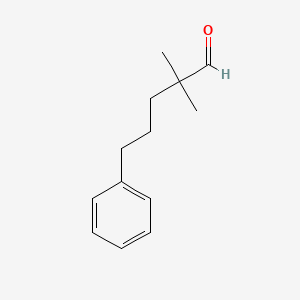
2,2-Dimethyl-5-phenylpentanal
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds, such as Rosaphen (2-methyl-5-phenylpentan-1-ol), involves a two-step process. The first step is the aldol condensation of cinnamaldehyde and propanal. The resulting 2-methyl-5-phenylpenta-2,4-dienal is then hydrogenated using different Ru/C and Ni/SiO2 catalysts .Molecular Structure Analysis
The molecular formula of 2,2-Dimethyl-5-phenylpentanoic acid, a related compound, is C13H18O2. It has an average mass of 206.281 Da and a monoisotopic mass of 206.130676 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-Dimethyl-5-phenylpentanoic acid, a related compound, include a density of 1.0±0.1 g/cm3, boiling point of 343.6±21.0 °C at 760 mmHg, and a flash point of 240.5±17.2 °C .Aplicaciones Científicas De Investigación
Insecticidal Properties
2,2-Dimethyl-5-phenylpentanal and its derivatives have been explored for their potential as natural insecticides. For instance, in the context of integrated pest management, phenylpropenes and related analogues demonstrate significant bioactivity against pests such as Aphis craccivora. The activity varies based on the substitution of functional groups and side chains attached to the aromatic ring, indicating a potential avenue for developing plant-based insecticides and identifying new lead structures for pest control (Tewary et al., 2006).
Medicinal Chemistry and Drug Synthesis
2,2-Dimethyl-5-phenylpentanal serves as a key intermediate in the synthesis of various pharmaceutical compounds. For example, it is integral in the efficient synthesis of 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine, a crucial intermediate for the anti-inflammatory drug licofelone, which is under phase-III clinical trials (Rádl et al., 2009). Furthermore, it is involved in the synthesis of novel cardiac myosin activators, showcasing its role in the development of treatments for conditions like systolic heart failure (Manickam et al., 2019).
Antitumor Potential
Compounds derived from 2,2-Dimethyl-5-phenylpentanal have demonstrated antitumor activity. Specifically, dimethyltin derived drug candidates show significant in vitro antitumor activity against various human cell lines and significant regression in human lung tumors in in vivo assays, suggesting the potential of these compounds as chemotherapeutic agents (Arjmand et al., 2013).
Radical Scavenging and Antioxidant Properties
The compound and its analogues have been studied for their radical scavenging activity, particularly against peroxyl radicals. The experimental findings indicate that these compounds exhibit pronounced anti-peroxyl radical activity, comparable to known antioxidants, which could have implications in reducing oxidative stress and related pathologies (Stobiecka et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
2,2-dimethyl-5-phenylpentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-13(2,11-14)10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRPNIBCVVZSHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC1=CC=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-5-phenylpentanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



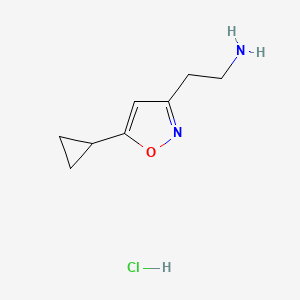
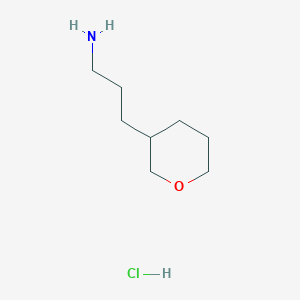

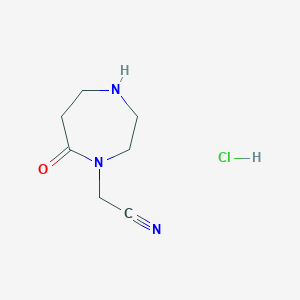
![1-[(1-Fluorocyclohexyl)methyl]piperazine dihydrochloride](/img/structure/B1485183.png)
![3-[(Oxolan-2-yl)methyl]pyrrolidine hydrochloride](/img/structure/B1485185.png)
![1-(prop-2-yn-1-yl)-1H,4H,5H,6H-cyclopenta[d][1,2,3]triazole](/img/structure/B1485186.png)

amine](/img/structure/B1485190.png)
![7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1485192.png)
![(4Z)-4-[(2-fluorophenyl)methylidene]azepane hydrochloride](/img/structure/B1485193.png)
![4-(4-Morpholinyl)octahydrocyclopenta[c]pyrrole dihydrochloride](/img/structure/B1485194.png)
![2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride](/img/structure/B1485195.png)
